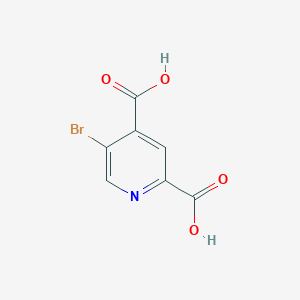

5-bromopyridine-2,4-dicarboxylic acid

Beschreibung

Overview of Pyridine (B92270) Carboxylic Acid Architectures in Contemporary Chemical Research

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxyl groups can act as coordination sites for metal ions, making these compounds excellent ligands in coordination chemistry. bldpharm.com The positional isomers of pyridine dicarboxylic acids, such as the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-isomers, offer a variety of geometric arrangements of their coordinating atoms. This structural diversity allows for the construction of a wide array of supramolecular architectures, including metal-organic frameworks (MOFs) and coordination polymers. acs.orgsigmaaldrich.comrsc.org These materials are of significant interest for applications in gas storage, catalysis, and luminescence. nih.gov

The Strategic Role of Halogenation in Modifying Chemical Properties and Reactivity of Pyridine Scaffolds

The introduction of a halogen atom, such as bromine, onto the pyridine ring—a process known as halogenation—is a powerful strategy for modulating the chemical and physical properties of the molecule. Halogenation can significantly influence the electron density distribution within the pyridine ring, affecting its basicity and reactivity. acs.org Specifically, the electron-withdrawing nature of bromine can enhance the acidity of the carboxylic acid groups and influence the coordination behavior of the ligand. Furthermore, the presence of a halogen atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of more complex molecules. acs.org The selective halogenation of pyridine rings is a topic of ongoing research, with various methods being developed to achieve high regioselectivity. acs.org

Academic Rationale for the Comprehensive Investigation of 5-Bromopyridine-2,4-dicarboxylic Acid

The specific regioisomer, this compound, is of particular academic interest due to the unique spatial arrangement of its functional groups. The carboxyl groups at the 2- and 4-positions, combined with the pyridine nitrogen, provide a tridentate coordination environment for metal ions. The bromine atom at the 5-position introduces several key features. Firstly, its steric bulk and electronic influence can direct the self-assembly of coordination polymers and MOFs into specific, potentially novel, topologies. Secondly, the bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction that can play a crucial role in crystal engineering.

A significant academic driver for the investigation of this compound is its potential as a linker molecule in the synthesis of advanced materials. For instance, it has been successfully employed in the construction of porous lanthanide metal-organic frameworks. nih.govresearchgate.net These materials exhibit interesting properties, including gas adsorption and luminescence, which are directly attributable to the structural characteristics imparted by the this compound linker. nih.govresearchgate.net The study of such compounds contributes to a deeper understanding of structure-property relationships in materials science.

Historical Context and Evolution of Research on Related Pyridine Derivatives in Synthetic and Materials Chemistry

The synthesis of pyridine and its derivatives has a long history, with early methods often relying on harsh reaction conditions. nih.gov Over the years, more sophisticated and selective synthetic strategies have been developed. The synthesis of halogenated pyridines, in particular, has evolved significantly, with modern methods allowing for precise control over the position of halogenation. acs.org

The interest in pyridine carboxylic acids in materials chemistry has grown substantially with the advent of MOFs and coordination polymers. Initially, research focused on simpler, non-halogenated dicarboxylic acids. As the field matured, a desire for greater control over the resulting structures and their properties led to the exploration of more complex, functionalized linkers. The introduction of halogen atoms, such as in this compound, represents a logical progression in this evolution, allowing for the fine-tuning of electronic properties and the introduction of additional intermolecular interactions to guide the formation of desired architectures.

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₄BrNO₄ | 246.02 | 118092-07-2 bldpharm.com |

| 5-Bromopyridine-2-carboxylic acid | C₆H₄BrNO₂ | 202.01 | 30766-11-1 chemicalbook.comchemicalbook.com |

| 5-Bromopyrimidine-2-carboxylic acid | C₅H₃BrN₂O₂ | 202.99 | 37131-87-6 bldpharm.com |

| 2-Bromopyridine-4-carboxylic acid | C₆H₄BrNO₂ | 202.01 | 66572-56-3 |

| 5-Bromo-2,4-dichloropyridine | C₅H₂BrCl₂N | 226.89 | 849937-96-8 google.com |

Note: Data for related compounds is provided for comparative purposes. The properties of the specific target compound may vary.

Research Findings on Metal-Organic Frameworks with Pyridine Dicarboxylic Acid Linkers

| Linker | Metal Ion(s) | Resulting Framework Type | Key Findings | Reference |

| Pyridine-2,4-dicarboxylic acid | Lanthanides (Ce, Pr, Sm, Eu, Tb) | Porous Coordination Networks | Formation of unfamiliar architectures with porous gas adsorption behavior and interesting luminescence properties. | nih.govresearchgate.net |

| Pyridine-3,5-dicarboxylic acid | Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺ | 0D, 2D, and 3D Coordination Polymers | Structural diversity achieved through the use of template molecules. | rsc.org |

| Pyridine-2,3-dicarboxylic acid | Cu²⁺, Zn²⁺, Cd²⁺ | 2D → 3D Parallel Interpenetration and Non-interpenetrating 3D Frameworks | Different structural motifs achieved with different metal ions. | sigmaaldrich.com |

Eigenschaften

IUPAC Name |

5-bromopyridine-2,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-4-2-9-5(7(12)13)1-3(4)6(10)11/h1-2H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBZQBCIDMMAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromopyridine 2,4 Dicarboxylic Acid

Retrosynthetic Analysis of the 5-Bromopyridine-2,4-dicarboxylic Acid Framework

A retrosynthetic analysis of this compound suggests several potential disconnection pathways. The most straightforward approach involves the late-stage introduction of the bromine atom and the two carboxylic acid groups onto a pre-existing pyridine (B92270) ring.

A primary disconnection can be made at the C-Br bond, suggesting a regioselective bromination of pyridine-2,4-dicarboxylic acid as the final step. However, the deactivating nature of the two carboxyl groups makes electrophilic substitution challenging. A more viable strategy involves disconnecting the C-COOH bonds. This leads to precursors such as 5-bromo-2,4-dimethylpyridine (B1282459) (5-bromo-2,4-lutidine), where the methyl groups can be oxidized to carboxylic acids. This retrosynthetic approach is often more practical as the oxidation of alkylpyridines is a well-established transformation.

Another retrosynthetic route could involve the construction of the pyridine ring itself from acyclic precursors already bearing the required functionalities or their precursors. This could involve condensation reactions to form the heterocyclic core. However, controlling the regiochemistry to obtain the desired 2,4,5-substitution pattern can be complex.

Considering these possibilities, the most promising retrosynthetic strategy for laboratory and potential industrial synthesis appears to be the functionalization of a pre-formed pyridine ring, specifically through the oxidation of a substituted lutidine. This approach allows for more control over the introduction of the different functional groups.

Multi-Step Synthesis Strategies and Optimization for this compound

Based on the retrosynthetic analysis, a multi-step synthesis commencing from a readily available pyridine derivative is the most logical approach. The key steps involve the construction or functionalization of the pyridine ring, followed by regioselective bromination and subsequent carboxylation or oxidation.

While not the most common route for this specific target, pyridine ring synthesis offers a convergent approach. One-pot methods for the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives have been developed, for instance, from pyruvates and aldehydes catalyzed by pyrrolidine-acetic acid, followed by reaction with ammonium (B1175870) acetate. researchgate.net Adapting such a method to yield a 2,4-dicarboxylic acid would require different starting materials and careful optimization of the cyclization conditions.

A more traditional approach to pyridine ring synthesis that could be adapted is the Hantzsch pyridine synthesis. This involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. To achieve the desired substitution pattern, specialized starting materials would be necessary.

The regioselective bromination of the pyridine ring is a critical step in the synthesis of this compound. The position of bromination is highly dependent on the directing effects of the substituents already present on the ring.

Starting from 2,4-lutidine, bromination is expected to occur at the 3- or 5-position, which are activated by the methyl groups. wikipedia.org Studies on the bromination of lutidines in fuming sulfuric acid have shown that bromo derivatives can be formed in excellent yields. researchgate.net For 2,4-lutidine, careful control of the reaction conditions would be necessary to favor the formation of the 5-bromo isomer over the 3-bromo isomer. The use of N-bromosuccinimide (NBS) is a common method for the bromination of such activated rings. google.com

A patented method for the synthesis of 5-Bromo-2,4-dichloropyridine involves the bromination of 2-amino-4-chloropyridine (B16104) with N-bromosuccinimide, achieving a yield greater than 80%. google.com This highlights the effectiveness of NBS for regioselective bromination of substituted pyridines.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2-amino-4-chloropyridine | N-bromosuccinimide | Dichloromethane | 0 °C, 30 min | 2-amino-5-bromo-4-chloropyridine | >80% | google.com |

| 2,4-Lutidine | Bromine | Fuming Sulfuric Acid | Moderate Temperature | Bromo-2,4-lutidine | High | researchgate.net |

The introduction of carboxylic acid groups at the 2- and 4-positions can be achieved through the oxidation of precursor functional groups, most commonly methyl groups. The oxidation of 5-bromo-2,4-lutidine would be the final key step in this synthetic sequence. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid are typically employed for the oxidation of alkyl groups on a pyridine ring. chemicalbook.com For example, 5-bromo-2-methylpyridine (B113479) can be oxidized to 5-bromo-2-pyridinecarboxylic acid using KMnO₄. chemicalbook.com

Alternatively, direct carboxylation of a bromopyridine is a possibility. Modern catalytic methods allow for the carboxylation of aryl halides using carbon dioxide (CO₂). For instance, a dual visible-light-nickel catalysis system has been reported for the carboxylation of aromatic bromides. nih.gov Another approach involves the electrochemical carboxylation of pyridines, where the regioselectivity can be controlled by the electrolysis cell type. nih.gov However, achieving dicarboxylation at specific positions would require further investigation and optimization. A process for preparing 2,4-pyridinedicarboxylic acid from 4-cyanopyridine (B195900) involves hydrolysis of an intermediate carboxamide. google.com

| Precursor | Reagent(s) | Conditions | Product | Yield | Reference |

| 5-bromo-2-methylpyridine | KMnO₄, Water | 80 °C, 3-4 h | 5-bromo-2-pyridinecarboxylic acid | Not specified | chemicalbook.com |

| 4-cyanopyridine | Formamide, (NH₄)₂S₂O₈, then alkaline hydrolysis | Not specified | Pyridine-2,4-dicarboxylic acid | Not specified | google.com |

| Pyridylphosphonium salts | CO₂, CuCl, TMEDA, ZnEt₂ | Room Temperature | Pyridine-4-carboxylic acid derivatives | Moderate to High | chemistryviews.org |

A plausible multi-step synthesis would, therefore, be:

Bromination: Regioselective bromination of 2,4-lutidine to yield 5-bromo-2,4-lutidine.

Oxidation: Subsequent oxidation of the two methyl groups of 5-bromo-2,4-lutidine to carboxylic acids using a strong oxidizing agent.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves evaluating and optimizing each step to reduce waste, use less hazardous materials, and improve energy efficiency.

One area for improvement is the bromination step. Traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. The use of N-bromosuccinimide is a greener alternative as it is a solid and easier to handle. Another green approach is in-situ generation of bromine from sodium bromide and an oxidant like hydrogen peroxide. chemicalbook.com

For the oxidation step, the use of potassium permanganate generates a significant amount of manganese dioxide waste. Catalytic oxidation methods using molecular oxygen or hydrogen peroxide as the terminal oxidant would be a much greener alternative. Biocatalytic approaches are also emerging as sustainable methods for the synthesis of pyridinedicarboxylic acids. For example, genetically modified microorganisms like Rhodococcus jostii RHA1 have been engineered to produce pyridine-2,4-dicarboxylic acid from lignin-derived feedstocks. researchgate.netgoogle.com This represents a significant step towards a bio-based and sustainable synthesis route.

The use of greener solvents is another key aspect. Water is an ideal green solvent, and some oxidation reactions can be performed in aqueous media. chemicalbook.com If organic solvents are necessary, choosing those with a better environmental, health, and safety profile is crucial.

Scale-Up Considerations and Process Intensification in the Preparation of this compound

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. Key considerations include reaction kinetics, heat transfer, mass transfer, and safety.

The bromination and oxidation steps are often highly exothermic and require careful temperature control to prevent runaway reactions and the formation of byproducts. On a large scale, efficient heat removal is critical. The use of continuous flow reactors can offer significant advantages over batch reactors in this regard. Flow chemistry allows for better control of reaction parameters, improved safety, and can lead to higher yields and purity.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound, this could involve combining multiple reaction steps into a single, continuous process ("one-pot" synthesis). For example, a flow process could be designed where 2,4-lutidine is first brominated in one reactor module and the output stream is directly fed into a second module for oxidation. This would eliminate the need for isolation and purification of the intermediate, reducing waste and processing time. researchgate.net

The choice of reagents is also critical for scale-up. The use of hazardous reagents like fuming sulfuric acid should be avoided if possible. The development of robust and recyclable catalysts for the oxidation step would also be a significant advantage for a large-scale, sustainable process.

Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques

Chemical Reactivity and Functional Group Transformations of 5 Bromopyridine 2,4 Dicarboxylic Acid

Reactivity of the Carboxylic Acid Moieties in 5-Bromopyridine-2,4-dicarboxylic Acid

The two carboxylic acid groups are the most prominent sites for chemical reactions, enabling the synthesis of a wide array of derivatives through esterification, amidation, decarboxylation, and anhydride (B1165640) formation. The relative position of these groups also allows for specific intramolecular reactions.

The carboxylic acid functionalities of this compound can be readily converted into esters and amides, which are fundamental transformations in the synthesis of more complex molecules and materials, such as metal-organic frameworks (MOFs). frontiersin.orgrsc.orguniversityofgalway.ienih.govrsc.org

Esterification: The formation of esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed. organic-chemistry.org This method is particularly effective for sterically hindered alcohols. organic-chemistry.org The reaction of the dicarboxylic acid with an excess of alcohol can lead to the formation of the corresponding diester.

Amidation: Amides are typically synthesized by reacting the carboxylic acids with primary or secondary amines. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using peptide coupling reagents. Direct reaction with an amine at high temperatures is also possible but can be less efficient. The use of two equivalents of the amine is common, where one acts as the nucleophile and the other as a base to neutralize the carboxylic acid proton. libretexts.org

| Reaction Type | Reagents and Conditions | Product Type |

| Diesterification | R-OH, H+ catalyst, heat | 5-bromopyridine-2,4-dicarboxylate ester |

| Diamidation | R-NH2 (2 equiv.), coupling agent (e.g., HATU, HOBt), base | 5-bromopyridine-2,4-dicarboxamide |

| Mono-esterification | Controlled stoichiometry of alcohol, specific coupling methods | 5-bromo-4-(alkoxycarbonyl)picolinic acid |

Decarboxylation, the removal of a carboxyl group, can be induced under thermal or catalytic conditions. For aromatic dicarboxylic acids, selective mono-decarboxylation is often achievable. organic-chemistry.org The reaction is typically facilitated by heating, sometimes in the presence of a metal catalyst such as copper or silver. organic-chemistry.orgnih.gov In the case of this compound, heating could potentially lead to the selective loss of one of the carboxyl groups, yielding 5-bromopyridine-2-carboxylic acid or 5-bromopyridine-4-carboxylic acid. The regioselectivity of this process would be influenced by the stability of the resulting carbanionic intermediate.

| Reaction | Typical Conditions | Potential Products |

| Decarboxylation | Heat, Copper catalyst (e.g., CuO), quinoline | 5-bromopicolinic acid, 5-bromoisonicotinic acid, 5-bromopyridine |

Dicarboxylic acids that are suitably positioned can undergo intramolecular dehydration to form cyclic anhydrides. libretexts.org For this compound, the 1,3-relationship of the two carboxyl groups facilitates the formation of a six-membered cyclic anhydride upon heating, often in the presence of a dehydrating agent like acetic anhydride. khanacademy.org This reaction is analogous to the formation of phthalic anhydride from phthalic acid. khanacademy.org The resulting anhydride is a reactive intermediate that can be used for further synthesis, for example, in reactions with nucleophiles that would open the ring. libretexts.orglibretexts.org

Transformations Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxidation and N-alkylation, which modify the electronic properties and reactivity of the pyridine ring.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. google.comthieme-connect.de The resulting this compound N-oxide exhibits different reactivity compared to the parent pyridine, particularly in terms of electrophilic and nucleophilic substitution patterns. N-oxides are also valuable as mild oxidants in other reactions. thieme-connect.de

N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary pyridinium (B92312) salts. mdpi.com This reaction introduces a positive charge on the nitrogen atom, significantly increasing the electron-deficient nature of the pyridine ring. Such transformations are typically carried out by heating the pyridine derivative with an alkylating agent like methyl iodide or benzyl (B1604629) bromide. mdpi.comresearchgate.net

| Transformation | Reagent Example | Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

| N-Alkylation | Methyl iodide (CH3I) | 1-methyl-5-bromo-2,4-dicarboxy-pyridinium iodide |

Reactivity of the Bromine Substituent on the Pyridine Ring

The bromine atom at the 5-position of the pyridine ring behaves as a typical aryl halide and is a key site for introducing further molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.

The C-Br bond can be activated by various palladium, nickel, or copper catalysts to participate in a range of coupling reactions. For instance, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines are all plausible transformations. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex substituted pyridine derivatives from the this compound template. For example, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the 5-position. ucla.edu

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4, base (e.g., Na2CO3) | 5-Aryl-pyridine-2,4-dicarboxylic acid |

| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2, CuI, base (e.g., Et3N) | 5-Alkynyl-pyridine-2,4-dicarboxylic acid |

| Buchwald-Hartwig Amination | Amine | Pd2(dba)3, ligand (e.g., BINAP), base | 5-Amino-pyridine-2,4-dicarboxylic acid |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridinic compounds. The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The stability of this intermediate is key to the reaction's feasibility.

On a pyridine ring, nucleophilic attack is electronically favored at the C2 and C4 (ortho and para) positions relative to the ring nitrogen. This preference is due to the ability of the electronegative nitrogen atom to delocalize and stabilize the negative charge of the intermediate. stackexchange.com In the case of this compound, the two carboxylic acid groups are strongly electron-withdrawing, which further deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. libretexts.orgmasterorganicchemistry.com

However, the leaving group (bromide) is located at the C5 position. Attack at this position would place a negative charge on the C3, C5, and C1 carbons in the resonance forms of the Meisenheimer intermediate, without direct stabilization from the ring nitrogen. Consequently, direct displacement of the bromide at C5 via a classical SNAr mechanism is generally not a favorable pathway compared to potential substitutions at the more activated C2 or C4 positions, should a suitable leaving group be present there. stackexchange.com Reactions with strong nucleophiles would also likely be complicated by acid-base reactions with the carboxylic acid protons.

Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for Derivatization

The carbon-bromine bond at the C5 position serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions provide powerful methods for derivatization, assuming the conditions are chosen to be compatible with the acidic carboxylic acid moieties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. libretexts.org For this compound, this reaction would involve the palladium-catalyzed coupling of the C5-position with various aryl- or vinylboronic acids. A base, such as potassium carbonate or cesium carbonate, is required, which is mild enough to be compatible with the carboxylic acid groups. nih.gov The general catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

| Coupling Partner (Ar-B(OH)₂) | Catalyst/Base | Product |

| Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-Phenylpyridine-2,4-dicarboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | 5-(4-Methoxyphenyl)pyridine-2,4-dicarboxylic acid |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(Thiophen-2-yl)pyridine-2,4-dicarboxylic acid |

| Vinylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Vinylpyridine-2,4-dicarboxylic acid |

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins, typically with high E-selectivity. organic-chemistry.orgthieme-connect.de This transformation on this compound would create a new C(sp²)–C(sp²) bond at the C5 position. The reaction is catalyzed by a palladium complex and requires a base to neutralize the HBr generated. libretexts.org

| Alkene Coupling Partner | Catalyst/Base | Product |

| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ / Et₃N | (E)-Butyl 3-(2,4-dicarboxypyridin-5-yl)acrylate |

| Styrene | Pd(OAc)₂ / Et₃N | (E)-5-Styrylpyridine-2,4-dicarboxylic acid |

| 1-Octene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | (E)-5-(Oct-1-en-1-yl)pyridine-2,4-dicarboxylic acid |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. libretexts.org This allows for the introduction of an alkyne functionality at the C5 position of the pyridine ring.

| Alkyne Coupling Partner | Catalyst/Base | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-(Phenylethynyl)pyridine-2,4-dicarboxylic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 5-((Trimethylsilyl)ethynyl)pyridine-2,4-dicarboxylic acid |

| 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-(Hept-1-yn-1-yl)pyridine-2,4-dicarboxylic acid |

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method, coupling aryl halides with primary or secondary amines. nih.gov This reaction would functionalize the C5 position with a variety of amine-containing groups. It requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide, which could potentially be incompatible with the carboxylic acid protons, often necessitating a protection strategy for the acid groups. chemspider.comlibretexts.org

| Amine Coupling Partner | Catalyst/Base | Product (Assuming COOH Protection/Deprotection) |

| Aniline | Pd₂(dba)₃ / BINAP / NaOBu-t | 5-(Phenylamino)pyridine-2,4-dicarboxylic acid |

| Morpholine | Pd(OAc)₂ / RuPhos / Cs₂CO₃ | 5-(Morpholino)pyridine-2,4-dicarboxylic acid |

| Benzylamine | Pd₂(dba)₃ / XPhos / K₃PO₄ | 5-(Benzylamino)pyridine-2,4-dicarboxylic acid |

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a powerful technique for converting an aryl halide into a highly reactive organometallic intermediate, which can then be quenched with an electrophile to form a new bond. wikipedia.org A significant challenge for this compound is the presence of the two acidic carboxylic acid protons, which would readily quench standard organolithium or Grignard reagents.

However, specialized protocols have been developed to perform metal-halogen exchange on substrates bearing acidic protons under non-cryogenic conditions. nih.govresearchgate.net A common strategy involves the initial deprotonation of the acidic protons with a Grignard reagent (e.g., i-PrMgCl), followed by the addition of an organolithium reagent (e.g., n-BuLi) to perform the Br-Mg or Br-Li exchange. The initially formed magnesium salt of the carboxylic acids prevents the organolithium reagent from being quenched, allowing for the selective formation of the C5-lithiated or C5-magnesiated pyridine. nih.govresearchgate.net This organometallic intermediate can then react with various electrophiles.

| Quenching Electrophile | Reagent Sequence | Product |

| N,N-Dimethylformamide (DMF) | 1. i-PrMgCl, n-BuLi; 2. DMF; 3. H₃O⁺ | 5-Formylpyridine-2,4-dicarboxylic acid |

| Carbon dioxide (CO₂) | 1. i-PrMgCl, n-BuLi; 2. CO₂(s); 3. H₃O⁺ | Pyridine-2,4,5-tricarboxylic acid |

| Benzaldehyde | 1. i-PrMgCl, n-BuLi; 2. PhCHO; 3. H₃O⁺ | 5-(Hydroxy(phenyl)methyl)pyridine-2,4-dicarboxylic acid |

| Iodine (I₂) | 1. i-PrMgCl, n-BuLi; 2. I₂ | 5-Iodopyridine-2,4-dicarboxylic acid |

Regioselective Functionalization Strategies for this compound

The primary challenge in the functionalization of this compound is achieving selectivity between the three reactive sites: the C-Br bond and the two -COOH groups.

Selective Functionalization of the C-Br Bond : This is most effectively achieved through palladium-catalyzed cross-coupling reactions. As detailed in section 4.3.2, conditions for Suzuki, Heck, and Sonogashira couplings can often be selected (e.g., using carbonate bases) to favor reaction at the C-Br bond while leaving the carboxylic acid groups intact. The higher reactivity of the C-Br bond towards oxidative addition by palladium, compared to the C-COOH bonds, provides a reliable basis for this regioselectivity.

Selective Functionalization via Metal-Halogen Exchange : The challenge of the acidic protons can be turned into a regioselective strategy. By using the bimetallic i-PrMgCl/n-BuLi protocol, the carboxylic acid groups are temporarily "protected" in situ as their magnesium salts. nih.gov This directs the subsequent metal-halogen exchange exclusively to the C-Br bond, allowing for precise functionalization at the C5 position upon quenching with an electrophile.

Comparative Halogen Reactivity : In related polyhalogenated systems, regioselectivity is often governed by the relative reactivity of the halogens (I > Br > Cl) and the electronic nature of their position on the ring. For instance, in the magnesiation of 5-bromo-2-iodopyridine, the iodo-magnesium exchange occurs selectively at the C2 position, leaving the C5-bromo group untouched, demonstrating the power of differential halogen reactivity. researchgate.net While the title compound has only one halogen, this principle is crucial for designing multi-step syntheses involving related precursors.

Mechanistic Investigations of Key Reactions Involving this compound

While specific, in-depth mechanistic studies focused exclusively on this compound are not widely documented, the mechanisms of the key reactions it undergoes are well-established for analogous aryl halide systems.

Palladium-Catalyzed Cross-Coupling : The mechanisms for the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions all revolve around a central Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of the Pd(0) catalyst into the C5-Br bond to form a square planar Aryl-Pd(II)-Br intermediate.

In the Suzuki reaction, this intermediate undergoes transmetalation with a boronate species (activated by base) to exchange the bromide for the organic group from the boron reagent. libretexts.org

In the Heck reaction, the Aryl-Pd(II)-Br complex coordinates with an alkene, which then undergoes migratory insertion into the Aryl-Pd bond. A subsequent β-hydride elimination releases the final product. libretexts.org

In the Buchwald-Hartwig amination, the Aryl-Pd(II)-Br complex exchanges its bromide for an amine, and the C-N bond is formed upon reductive elimination. libretexts.org

The final step in all these cycles is a reductive elimination that releases the desired product and regenerates the active Pd(0) catalyst.

Metal-Halogen Exchange on Acidic Substrates : The mechanism for the successful metal-halogen exchange in the presence of acidic protons involves a carefully orchestrated sequence. The first equivalent of the Grignard reagent (i-PrMgCl) acts as a base, deprotonating the highly acidic carboxylic acid protons. This forms a magnesium dicarboxylate salt. The subsequent addition of n-BuLi does not result in simple Br/Li exchange. It is proposed that an "ate" complex forms between the magnesium salt and the n-BuLi. nih.govresearchgate.net This complex facilitates the bromine-lithium exchange at the C5 position while preventing the n-BuLi from being consumed by the acidic protons, as they have already been neutralized.

Coordination Chemistry and Supramolecular Assembly with 5 Bromopyridine 2,4 Dicarboxylic Acid

5-Bromopyridine-2,4-dicarboxylic Acid as a Ligand in Metal-Organic Frameworks (MOFs)

Although no Metal-Organic Frameworks (MOFs) incorporating this compound have been documented in peer-reviewed literature to date, its structural and electronic characteristics allow for a theoretical exploration of its potential as a building block in MOF synthesis.

The design of MOFs is predicated on the predictable coordination of metal ions or clusters with organic linkers. The molecular structure of this compound, featuring two carboxylate groups and a pyridine (B92270) nitrogen atom, offers multiple coordination sites. The relative positions of these groups would likely lead to the formation of polynuclear secondary building units (SBUs). The bromine atom, while not typically involved in primary coordination to the metal center, would be expected to influence the electronic properties of the ligand and could participate in halogen bonding, thereby affecting the packing and stability of the resulting framework. Furthermore, the bromine substituent provides a reactive site for post-synthetic modification. The adaptability of related pyridine-dicarboxylic acid linkers in forming diverse structural motifs suggests that this compound could also yield a variety of network topologies depending on the chosen metal and reaction conditions.

The synthesis of MOFs typically involves the self-assembly of metal precursors and organic linkers under specific reaction conditions. For the construction of MOFs with this compound, several established methods would be applicable.

Solvothermal/Hydrothermal Synthesis: This is the most common method for MOF synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. The choice of solvent is crucial and can influence the resulting structure. For instance, in the synthesis of MOFs with related pyridine-dicarboxylic acids, solvents such as N,N-dimethylformamide (DMF) and water have been successfully employed. rsc.orgnih.gov The use of these methods would likely be effective for crystallizing MOFs based on this compound.

Diffusion Method: This technique involves the slow diffusion of reactants, leading to the formation of high-quality single crystals. This method could be particularly useful for obtaining structurally well-defined MOFs from this compound, which is beneficial for detailed crystallographic analysis.

The table below summarizes typical conditions used for the synthesis of MOFs with analogous pyridine-dicarboxylic acid ligands, which could serve as a starting point for the synthesis of this compound-based MOFs.

| Ligand | Metal Ion | Synthesis Method | Solvent(s) | Temperature (°C) | Ref. |

| Pyridine-3,5-dicarboxylic acid | Cd(II) | Solvothermal | DMF/H₂O | Not Specified | rsc.org |

| Pyridine-3,5-dicarboxylic acid | Mn(II) | Solvothermal | DMF | Not Specified | rsc.org |

| Pyridine-2,4,6-tricarboxylic acid | Cd(II) | Hydrothermal | H₂O | Not Specified | rsc.org |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II) | Hydrothermal | H₂O/DMF | 120 | nih.gov |

This table presents data for analogous compounds to illustrate potential synthetic conditions, as no specific data for this compound is available.

The coordination versatility of pyridine-dicarboxylic acid ligands often leads to a rich structural diversity in the resulting MOFs. For example, studies on pyridine-3,5-dicarboxylic acid have shown the formation of 2D and 3D frameworks with varying topologies depending on the metal ion and the presence of auxiliary ligands. rsc.org Similarly, the use of 4,4′-(pyridine-3,5-diyl)dibenzoic acid has resulted in coordination polymers with different dimensionalities and network topologies. nih.gov

Based on these precedents, it is anticipated that this compound could form a range of structures from simple 1D chains to complex 3D frameworks. The specific outcome would be influenced by factors such as the coordination geometry of the metal ion, the solvent system, and the reaction temperature. The presence of the bromine atom could also introduce subtle steric and electronic effects that might favor certain topologies over others.

Post-synthetic modification is a powerful technique for functionalizing MOFs after their initial synthesis. The bromine atom on the pyridine ring of this compound would serve as an excellent handle for a variety of PSM reactions. This would allow for the introduction of new functional groups and the tuning of the MOF's properties without altering the underlying framework.

Common PSM reactions that could be applied to a bromo-functionalized MOF include:

Suzuki and Stille Couplings: These palladium-catalyzed cross-coupling reactions would enable the attachment of a wide range of organic moieties to the pyridine ring.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of amine functionalities.

Other Nucleophilic Substitutions: The bromo group could potentially be replaced by other nucleophiles, further expanding the functional diversity of the MOF.

The ability to perform PSM on MOFs containing this compound would significantly enhance their potential for applications in areas such as catalysis, sensing, and gas storage.

Role of this compound in Coordination Polymers (CPs)

While distinct from MOFs in terms of porosity, coordination polymers (CPs) represent a broad class of materials with diverse structures and properties. It is highly probable that this compound can act as a versatile ligand for the construction of CPs. The coordination chemistry of analogous ligands provides strong evidence for this. For example, a variety of CPs have been synthesized using different pyridine-dicarboxylic acids, resulting in structures ranging from 1D chains to 3D networks. rsc.orgnih.gov The specific dimensionality and topology of the resulting CP would be dictated by the coordination preferences of the metal ion and the steric and electronic properties of the ligand.

Interactions with Transition Metals and Lanthanides

The coordination chemistry of pyridine-dicarboxylic acids with both transition metals and lanthanides is well-established, and it is expected that this compound would exhibit similar reactivity.

Transition Metals: Transition metals such as cobalt, nickel, copper, and zinc are known to form a wide range of coordination complexes with pyridine-dicarboxylate ligands. rsc.org These complexes often exhibit interesting magnetic and catalytic properties. The interaction of this compound with transition metals would likely result in the formation of discrete polynuclear clusters or extended coordination polymers with diverse structural motifs.

Lanthanides: Lanthanide ions are characterized by their high coordination numbers and flexible coordination geometries, which often lead to the formation of unique and complex structures with polydentate ligands. The use of pyridine-dicarboxylic acids in lanthanide coordination chemistry has yielded a variety of 1D, 2D, and 3D frameworks with interesting luminescent and magnetic properties. rsc.orgresearchgate.netnih.gov It is therefore anticipated that this compound would be a suitable ligand for the construction of novel lanthanide-based CPs and MOFs.

The table below provides examples of coordination polymers formed with related pyridine-dicarboxylic acid ligands and various metal ions.

| Ligand | Metal Ion | Dimensionality | Ref. |

| Pyridine-3,5-dicarboxylic acid | La(III) | 3D | rsc.org |

| Pyridine-3,5-dicarboxylic acid | Co(II) | 2D | rsc.org |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Co(II) | 2D | nih.gov |

| 5-(2′-carboxylphenyl) nicotinic acid | Sm(III) | 3D | nih.gov |

This table presents data for analogous compounds to illustrate the range of possible structures, as no specific data for this compound is available.

Formation of Discrete Coordination Complexes

While polytopic ligands like this compound are often used to build extended coordination polymers, they are also capable of forming discrete, zero-dimensional (0D) coordination complexes. The formation of such discrete molecules, as opposed to infinite frameworks, is often directed by the specific reaction conditions and, most notably, by the introduction of auxiliary ligands. These auxiliary ligands can occupy coordination sites on the metal center, effectively preventing the polytopic ligand from extending the structure into higher dimensions.

For instance, studies on the related pyridine-3,5-dicarboxylic acid have shown that the use of certain alcohol-based templates or auxiliary ligands like 2-hydroxymethylpyridine can lead to the isolation of simple 0D binuclear complexes. rsc.org Similarly, the reaction of pyridine-2,5-dicarboxylic acid N-oxide with 2,2'-bipyridine (B1663995) (bpy) has yielded discrete mononuclear and dinuclear complexes with manganese and zinc. nih.gov In these structures, the bpy ligand acts as a chelating agent, satisfying some of the metal's coordination preferences and leaving the dicarboxylate ligand to act as a simple chelating or bridging unit within a finite molecular boundary. The resulting complexes are self-contained molecular entities, often held together in the crystal lattice by non-covalent forces rather than by coordinative bonds extending in all directions.

Table 1: Examples of Discrete Coordination Complexes with Related Pyridine Dicarboxylic Acid Ligands This table is illustrative and based on compounds related to this compound to demonstrate the principle of discrete complex formation.

| Metal Ion | Pyridine Dicarboxylic Acid Ligand | Auxiliary Ligand | Resulting Complex Formula | Dimensionality |

| Zn(II) | Pyridine-3,5-dicarboxylic acid | 2-hydroxymethylpyridine | [Zn(PDC)(2hmpH)₂]₂·2DMF | 0D (Binuclear) rsc.org |

| Mn(II) | Pyridine-2,5-dicarboxylic acid N-oxide | 2,2'-bipyridine | [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O | 0D (Binuclear) nih.gov |

| Zn(II) | Pyridine-2,5-dicarboxylic acid N-oxide | 2,2'-bipyridine | [Zn(bpy)(Hpydco)₂] | 0D (Mononuclear) nih.gov |

| Cu(II) | Pyridine-2,6-dicarboxylic acid N-oxide | 1,10-phenanthroline | [Cu(pydco)(phen)(H₂O)]·2H₂O | 0D (Mononuclear) rsc.orgbohrium.com |

Ligand-Metal Binding Modes and Geometries

The this compound ligand offers multiple potential coordination sites: the pyridine nitrogen atom and the oxygen atoms from its two carboxylate groups. This versatility allows for a rich variety of binding modes, which in turn dictates the geometry of the resulting metal complexes. The coordination typically involves the pyridine nitrogen and the oxygen of the adjacent carboxylate at the 2-position, forming a stable five- or six-membered chelate ring. nih.govresearchgate.net The second carboxylate group at the 4-position can remain uncoordinated, form a hydrogen bond, or, more commonly, extend the structure by coordinating to an adjacent metal center.

The specific coordination modes observed in related systems include:

Chelating Bidentate: The ligand coordinates to a single metal center through the pyridine nitrogen and one oxygen atom of the 2-carboxylate group. researchgate.net

Bridging: The carboxylate groups can bridge two metal centers, a common feature in the formation of coordination polymers.

Multidentate Bridging: The ligand can act as a μ₃- or μ₄-linker by utilizing the pyridine nitrogen and both carboxylate groups to connect multiple metal centers, as seen in various coordination polymers. acs.org

These varied binding patterns give rise to a range of coordination geometries around the metal ion. For transition metals, distorted octahedral geometries are common, often completed by water molecules or auxiliary ligands. researchgate.net In some cases, five-coordinate geometries like distorted square pyramidal are also observed. researchgate.net For larger lanthanide ions, higher coordination numbers (e.g., 8 or 9) are typical, leading to more complex geometries such as distorted bicapped trigonal-prismatic arrangements. nih.gov The presence of the bromo-substituent on the pyridine ring can subtly influence these geometries through steric hindrance and by modifying the electronic properties of the ligand.

Table 2: Common Coordination Modes of Pyridine-Dicarboxylate Ligands

| Coordination Mode | Description | Resulting Structure Type |

| Monodentate | One carboxylate oxygen coordinates to the metal. | Can be part of larger polymers. |

| Bidentate Chelating | Pyridine N and one 2-carboxylate O bind to one metal. nih.gov | Discrete complexes or polymer nodes. |

| Bidentate Bridging | A carboxylate group bridges two metal centers. | 1D, 2D, or 3D polymers. |

| Tridentate Chelating/Bridging | Pyridine N and both carboxylates coordinate. | High-dimensional polymers. |

Hydrogen Bonding and π-π Stacking in Supramolecular Architectures Involving this compound

Hydrogen Bonding: Hydrogen bonds are powerful directional forces in these systems. nih.gov They can occur between various donors and acceptors. Common hydrogen bonding motifs include:

Interactions involving uncoordinated or coordinated water molecules, which can act as bridges linking different complex units. nih.gov

Hydrogen bonds between a protonated carboxyl group (if present) and a carboxylate oxygen or pyridine nitrogen of an adjacent molecule.

In the absence of water, direct hydrogen bonding between carboxylate groups can form classic dimer synthons. These interactions often link discrete complexes into 1D chains, 2D sheets, or complex 3D hydrogen-bonded networks. nih.govnih.gov

π-π Stacking: The aromatic pyridine ring of the ligand is well-suited for π-π stacking interactions. These interactions occur between the electron-rich π systems of parallel or offset pyridine rings of adjacent molecules or complexes. The centroid-to-centroid distances for such interactions in related pyridine-dicarboxylate complexes are typically in the range of 3.4 to 3.8 Å. researchgate.net These stacking forces are crucial for stabilizing the crystal packing, often linking layers or chains of complexes into a robust three-dimensional structure. nih.govrsc.org The presence of the bromine atom and electron-withdrawing carboxylate groups on the pyridine ring enhances its π-acceptor character, potentially strengthening these stacking interactions.

Tunability of Supramolecular Structures by Varying Metal Ions, Auxiliary Ligands, and Synthesis Conditions

One of the most compelling aspects of using ligands like this compound is the ability to tune the resulting supramolecular architecture by systematically altering the synthetic parameters.

Metal Ions: The choice of the metal ion is a primary factor in determining the final structure. Different metal ions have distinct preferences for coordination number, geometry, and ionic radius. For example, the self-assembly of 4-hydroxypyridine-2,6-dicarboxylic acid with Zn(II) yields a 2D network, while reactions with larger Nd(III) ions produce a different 2D grid. nih.gov Furthermore, the lanthanide contraction effect can lead to structural variations across the lanthanide series, as seen in complexes with pyridine-3,5-dicarboxylate, where lighter lanthanides form one crystal structure and heavier ones form another under identical conditions. rsc.org

Auxiliary Ligands: The introduction of a secondary, or auxiliary, ligand is a powerful strategy for modifying the final structure. rsc.orgrsc.org These ligands, often N-donors like 2,2'-bipyridine or 1,10-phenanthroline, compete for coordination sites on the metal ion. By doing so, they can reduce the dimensionality of the network, leading to the formation of discrete complexes or lower-dimensional polymers instead of highly-connected 3D frameworks. rsc.org The length and flexibility of the auxiliary ligand can act as a "pillar" or spacer between layers, allowing for precise control over the dimensions and topology of the resulting metal-organic framework (MOF). rsc.orgrsc.org

Applications in Advanced Materials Science

Incorporation of 5-Bromopyridine-2,4-dicarboxylic Acid into Polymer Networks

The direct incorporation of this compound into traditional polymer networks is not extensively documented in current literature. The rigid structure and specific coordination requirements of the molecule make it more readily applicable to the formation of crystalline framework materials rather than conventional linear or cross-linked polymers.

Role of this compound in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com The judicious selection of linkers is crucial for dictating the topology, porosity, and functionality of the resulting COF. tcichemicals.com While the direct use of this compound in COF synthesis is an emerging area, its structural motifs are highly relevant.

Pyridine-containing linkers are known to impart basicity and metal-coordination sites into COF structures, enhancing their catalytic activity and potential for gas separation. nih.govalfa-chemistry.com Furthermore, the presence of halogen atoms, such as bromine, on the organic linkers is a well-established strategy. For instance, a COF constructed from 2,4,6-tris(4-aminophenyl)pyridine and 2,5-dibromobenzene-1,4-dicarbaldehyde demonstrates the compatibility of the bromo functionality with COF synthesis conditions. nih.gov

The this compound linker could theoretically be employed in COF synthesis, likely through condensation reactions to form imine or other stable covalent linkages. tcichemicals.com The resulting framework would benefit from the inherent properties of the pyridine (B92270) ring and the bromine atom, which could be used to tune the electronic properties of the framework or serve as a handle for further functionalization.

Development of Hybrid Organic-Inorganic Materials Utilizing this compound

Hybrid organic-inorganic materials, particularly Metal-Organic Frameworks (MOFs), represent the most explored application area for ligands with the pyridine-dicarboxylic acid scaffold. mdpi.commdpi.com MOFs are crystalline materials in which metal ions or clusters are connected by organic linkers, creating porous and structurally diverse architectures. rsc.orgrsc.org

While direct reports on MOFs from this compound are scarce, extensive research on its non-brominated parent, pyridine-2,4-dicarboxylic acid (H₂pdc), provides a clear blueprint for its utility. This linker has been successfully used to synthesize a variety of coordination polymers and MOFs with diverse dimensionalities and topologies when reacted with transition metals and lanthanides. researchgate.net

For example, hydrothermal reactions of pyridine-2,4-dicarboxylic acid with lanthanide (Ln) ions have yielded two distinct types of coordination networks. acs.orgacs.orgnih.gov These structures demonstrate that the linker can facilitate the formation of complex, three-dimensional frameworks with channels that can accommodate solvent molecules. acs.org The synthesis of these materials can be influenced by factors such as pH, temperature, and solvent systems, allowing for structural tuning. The principles of coordination chemistry established with the parent H₂pdc ligand are directly applicable to its brominated derivative, where the bromine atom would primarily function to modulate the final properties of the MOF.

Material Properties Modulated by the this compound Moiety

The inclusion of the this compound moiety is expected to significantly influence the key properties of advanced materials like MOFs.

Porosity and Framework Stability: The parent ligand, pyridine-2,4-dicarboxylic acid, has been used to create porous lanthanide-based MOFs. acs.org One class of these materials, designated Type A, exhibits permanent porosity after the removal of solvent molecules from its channels, with surface areas of several hundred square meters per gram. acs.orgnih.gov These frameworks also show moderate hydrogen gas uptake at 77 K. acs.org The introduction of a bromine atom onto the linker is not expected to drastically alter the framework's topology but may fine-tune the pore chemistry and size, potentially influencing the selectivity of gas adsorption.

Optical Properties: Pyridine-dicarboxylate ligands are effective "antenna" ligands for sensitizing the luminescence of lanthanide ions. rsc.org In MOFs constructed from pyridine-2,4-dicarboxylic acid and lanthanides such as Europium (Eu³⁺) and Terbium (Tb³⁺), the organic linker absorbs energy and transfers it to the metal center, which then emits light at its characteristic wavelengths. acs.orgacs.org An unusual increase in emission intensity has been observed in these materials upon the release of solvent molecules at elevated temperatures. acs.orgnih.gov The presence of a heavy bromine atom in the this compound linker could further modulate these photophysical properties through the heavy-atom effect, potentially influencing excited-state lifetimes and emission quantum yields.

| Metal Ion(s) | Framework Formula | Dimensionality | Key Properties | Reference |

|---|---|---|---|---|

| Lanthanides (Ce, Pr, Sm, Eu) | [Ln₃(pdc)₄(Hpdc)(H₂O)₃]·8H₂O | 3D | Porous; Surface areas of several hundred m²/g; Luminescence. | acs.orgacs.org |

| Terbium (Tb) | [Tb₅(pdc)₄(Hpdc)]·3H₂O | 3D | Non-porous; Luminescence. | acs.orgacs.org |

| Copper (Cu) | [NaCu(2,4-HPdc)(2,4-Pdc)] | 3D | Thermally stable to 290 °C; Catalytic activity. | researchgate.net |

| Manganese (Mn), Iron (Fe) | [M(2,4-pdc)] | 3D | Antiferromagnetic ordering. | researchgate.net |

Potential for Functional Materials Based on Post-Synthetic Modification of the Bromine Site

One of the most significant advantages of incorporating this compound into a framework material is the potential for post-synthetic modification (PSM). rsc.org PSM allows for chemical transformations to be performed on a pre-assembled MOF or COF, enabling the introduction of functional groups that might not be stable under the initial synthesis conditions. bohrium.comnih.gov

The bromine atom on the pyridine ring serves as an excellent synthetic handle for a variety of organic reactions. bohrium.com Covalent PSM could be achieved through well-established palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: To introduce new aryl or vinyl groups.

Sonogashira Coupling: To install alkyne functionalities.

Heck Coupling: To form carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: To attach amine-containing moieties.

This strategy allows for the precise engineering of the pore environment within the material after its crystalline structure has been formed. By appending different functional groups, the material's properties—such as its affinity for specific guest molecules, its catalytic activity, or its optical response—can be systematically tuned. This versatility makes this compound a highly promising building block for the design of next-generation functional materials. bath.ac.uk

Catalytic Applications of 5 Bromopyridine 2,4 Dicarboxylic Acid and Its Derivatives

5-Bromopyridine-2,4-dicarboxylic Acid as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to a metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. nih.govuniurb.it The pyridine (B92270) nitrogen and dicarboxylate functionalities of this compound allow it to act as a multidentate ligand, forming stable complexes with a variety of transition metals.

While specific studies detailing the use of this compound in transition metal-catalyzed reactions are not extensively documented, the catalytic activity of complexes involving similar pyridine dicarboxylate ligands is well-established. For instance, copper(II) and silver(I) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have been synthesized and investigated for their biomimetic catalytic activity. rsc.org The copper(II) complexes, in particular, were shown to catalyze the oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) and o-aminophenol, mimicking the function of catechol oxidase. rsc.org

These findings suggest that transition metal complexes of this compound could be effective catalysts for a range of organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing carboxylic acid groups and the bromine atom, can modulate the reactivity of the metal center. Potential applications could include cross-coupling reactions, oxidations, and hydrogenations, which are fundamental processes in synthetic chemistry. nih.govresearchgate.netmdpi.com The table below summarizes the catalytic activity observed for a related copper(II) complex.

| Catalyst System | Substrate | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Copper(II) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | 3,5-di-tert-butylcatechol (3,5-DTBC) | Catechol Oxidase Mimetic Oxidation | The complex demonstrated catalytic activity in the oxidation of the substrate. | rsc.org |

| Copper(II) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | o-aminophenol (OAP) | Biomimetic Oxidation | The complex was found to be an effective catalyst for the oxidation of OAP. | rsc.org |

The catalytic efficacy of a metal complex is profoundly influenced by the way ligands coordinate to the metal center. In this compound, the pyridine nitrogen and the two carboxylate groups provide multiple binding sites. This polydentate nature allows it to form stable chelate structures with transition metals.

The pyridine nitrogen atom acts as a strong sigma-donor, while the carboxylate groups can coordinate in monodentate, bidentate bridging, or chelating fashions. researchgate.net This versatility in coordination modes is crucial for creating specific geometries around the metal ion, which in turn dictates the catalytic activity. For example, studies on metal-organic frameworks (MOFs) constructed from pyridine-2,3-dicarboxylate show that the ligand's coordination flexibility leads to diverse structural motifs, from 2D layers to complex 3D frameworks. researchgate.netrsc.org The relative positions of the nitrogen and carboxylate groups are critical; for instance, the geometry of pyridine-3,5-dicarboxylic acid leads to the formation of different MOF structures compared to its isomers. rsc.orgresearchgate.net These observations underscore how the arrangement of coordinating groups in this compound can be exploited to design catalysts with tailored properties.

Heterogeneous Catalysis Incorporating this compound-Derived Materials

The use of this compound as a building block for solid-state materials extends its catalytic applications to the realm of heterogeneous catalysis, offering advantages such as catalyst recyclability and stability.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyridine dicarboxylic acids are widely used as linkers in the synthesis of catalytically active MOFs. d-nb.inforsc.org For example, MOFs constructed from pyridine-3,5-dicarboxylic acid and various transition metals like Ni(II) have been synthesized and explored for applications in energy storage, demonstrating the ability of these materials to form robust, functional structures. researchgate.netrsc.org

MOFs can act as heterogeneous catalysts in several ways: the metal nodes can serve as catalytic sites, the organic linker can be functionalized to introduce catalytic activity, or guest molecules within the pores can be catalyzed. nih.govmdpi.com Zn(II) and Cu(II) based MOFs constructed from a terphenyl-dicarboxylic acid derivative have been shown to act as efficient heterogeneous catalysts for the cyanosilylation of aldehydes. researchgate.net Given these precedents, MOFs synthesized with this compound as a linker are expected to exhibit catalytic properties. The pores of such MOFs could provide a confined environment for shape-selective catalysis, and the bromine atom could serve as a site for post-synthetic modification to introduce further catalytic functionalities.

| MOF Linker | Metal Ion | Catalytic Application/Property | Reference |

|---|---|---|---|

| Pyridine-3,5-dicarboxylic acid | Ni(II) | Component in hybrid supercapacitors | rsc.org |

| Pyridine-3,5-dicarboxylic acid | Cd(II), Zn(II), Co(II), Cu(II) | Formation of diverse 2D and 3D structural architectures | rsc.org |

| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | Formation of 2D and 3D interpenetrated frameworks with photoluminescent properties | rsc.org |

| 2,2′-bipyridine-5,5-dicarboxylic acid | Al(III) | Heterogeneous catalyst for Ullmann-type reactions (as MOF-253) | d-nb.info |

| Terphenyl-4,4′′-dicarboxylic acid derivative | Zn(II), Cu(II) | Heterogeneous catalysis of aldehyde cyanosilylation | researchgate.net |

Immobilizing molecular catalysts onto solid surfaces is a key strategy for creating robust and reusable heterogeneous catalysts. The carboxylic acid groups of this compound are ideal anchor points for grafting onto metal oxide or other surfaces.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for studying the chemical interactions at the surface. A study on the adsorption of 3,5-pyridinedicarboxylic acid (PDC) on a Cu(111) surface using XPS revealed temperature-dependent changes. metall-mater-eng.com The PDC molecules were found to deprotonate at 160 °C and subsequently decarboxylate at 270 °C. This demonstrates that dicarboxylic acids can form well-defined layers on metal surfaces, and their chemical state can be precisely controlled, which is crucial for creating a stable catalytic interface. metall-mater-eng.com Similarly, other research has used XPS to confirm the successful surface modification of nanoparticles with dicarboxylic acids to enhance catalytic activity in biofuel production. metall-mater-eng.com These studies provide a clear blueprint for how this compound could be immobilized on a support and how XPS could be used to verify the anchoring and study the electronic properties of the resulting catalytic material.

Organocatalysis Mediated by this compound or its Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. beilstein-journals.org The structure of this compound contains both Brønsted acid (carboxylic acids) and Lewis base (pyridine nitrogen) functionalities, making it a candidate for bifunctional organocatalysis.

While direct studies on this compound as an organocatalyst are limited, the closely related pyridine-2,6-dicarboxylic acid has been successfully employed as a bifunctional organocatalyst. organic-chemistry.orgthieme-connect.com It was shown to be highly effective in catalyzing the hydrophosphonylation of aldehydes and ketones in water. organic-chemistry.orgthieme-connect.com The proposed mechanism involves the activation of the carbonyl group by a proton from one of the carboxylic acid groups, facilitating nucleophilic attack. The pyridine nitrogen can also play a role in the catalytic cycle. This example strongly suggests that this compound could function similarly as a bifunctional catalyst for various organic reactions, with the added influence of the bromo- and second carboxyl- substituents on its acidity and catalytic performance.

| Organocatalyst | Reaction | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid | Hydrophosphonylation | Aldehydes and Ketones | Bifunctional catalysis in water; high yields and short reaction times. | organic-chemistry.orgthieme-connect.com |

Lack of Sufficient Data for "this compound" Catalytic Applications

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient specific data to generate a detailed article on the catalytic applications of This compound and its derivatives as per the requested outline.

The performed searches did not yield specific research findings on the "Reaction Scope, Selectivity, and Mechanism in Catalytic Processes" or the "Reusability and Stability of this compound-Based Catalysts." While general information on related compounds, such as other pyridine-dicarboxylic acid isomers and bromo-substituted pyridines, is available, a focused and scientifically accurate article on "this compound" cannot be constructed without dedicated research on this specific compound.

Therefore, the generation of an article with detailed research findings, data tables, and in-depth discussion on the catalytic properties of this compound is not possible at this time due to the absence of relevant primary and secondary research literature.

Theoretical and Computational Chemistry Studies on 5 Bromopyridine 2,4 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic characteristics of molecular systems. For 5-bromopyridine-2,4-dicarboxylic acid, DFT calculations are instrumental in predicting its geometry, stability, and reactive sites. These calculations often employ hybrid functionals like B3LYP in combination with basis sets such as 6-311G(d,p) or cc-pVTZ to provide a balance between computational cost and accuracy. nih.govelectrochemsci.org

Geometry Optimization and Vibrational Frequencies

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this process calculates the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Studies on related pyridine-dicarboxylic acids have demonstrated that DFT methods can accurately predict these geometric parameters. electrochemsci.org

Once the optimized geometry is obtained, the same theoretical level can be used to compute the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies can be compared with experimental data from Fourier Transform-Infrared (FT-IR) and Raman spectroscopy to validate the computational model. nih.govresearchgate.net Often, a scaling factor is applied to the computed frequencies to better align them with experimental values, accounting for systematic errors in the calculations. nih.gov A complete assignment of these vibrational modes can be achieved using Potential Energy Distribution (PED) analysis. nih.govresearchgate.net

Table 1: Representative Calculated Vibrational Modes for Pyridine (B92270) Dicarboxylic Acid Structures This table is illustrative, based on typical results for pyridine dicarboxylic acids and related structures.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3400-3600 | Stretching of the carboxylic acid hydroxyl group. |

| C-H Stretch | 3000-3100 | Stretching of the C-H bond on the pyridine ring. |

| C=O Stretch | 1700-1800 | Symmetric and asymmetric stretching of the carbonyl groups. |

| C=C, C=N Ring Stretch | 1400-1600 | Stretching vibrations within the pyridine ring. ijera.com |

| C-Cα Stretch | 1000-1310 | Stretching between the ring carbons and the carboxylic carbons. ijera.com |

| Ring Torsion | 700-800 | Twisting motions of the pyridine ring skeleton. ijera.com |

| C-Br Stretch | 500-650 | Stretching of the carbon-bromine bond. |

| C-Cα In-plane Bend | 100-300 | In-plane bending of the carboxylic acid substituent. ijera.com |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwpmucdn.com The HOMO acts as the electron-donating orbital, reflecting the molecule's nucleophilicity, while the LUMO is the electron-accepting orbital, indicating its electrophilicity. libretexts.org

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. For pyridine dicarboxylic acids, DFT studies show that the HOMO is typically distributed over the pyridine ring and the carboxyl groups, while the LUMO is also located across the π-system of the molecule. electrochemsci.org The presence of both electron-withdrawing carboxylic acid groups and the bromine atom influences the energies of these orbitals.

Table 2: Calculated Quantum Chemical Parameters for 2,4-Pyridinedicarboxylic Acid Data based on a comparative DFT study of pyridine dicarboxylic acids, serving as a proxy for the 5-bromo derivative. electrochemsci.org

| Parameter | Symbol | Definition | Value (eV) |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -7.535 |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -2.637 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.898 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 5.086 |

| Global Hardness | η | (ELUMO - EHOMO)/2 | 2.449 |

| Global Softness | σ | 1/η | 0.408 |

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface. For this compound, the ESP surface would highlight:

Negative Regions (Red/Yellow): These are electron-rich areas, primarily located around the electronegative oxygen atoms of the carboxyl groups and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack. electrochemsci.org

Positive Regions (Blue): These are electron-poor areas, typically found around the acidic hydrogen atoms of the carboxyl groups. These sites are prone to nucleophilic attack.

Neutral Regions (Green): These areas have a relatively neutral potential.

The ESP map provides a clear, qualitative picture of where the molecule is most likely to interact with other polar molecules, ions, or biological receptors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations typically model a molecule in a static, isolated state (simulating the gas phase), Molecular Dynamics (MD) simulations provide insights into the molecule's behavior over time in a more realistic environment, such as in a solvent. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions. rsc.org

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Study the rotation of the two carboxylic acid groups relative to the pyridine ring and identify the most stable and frequently occurring conformations in solution.

Study Intermolecular Interactions: Model how the molecule interacts with solvent molecules (e.g., water) through hydrogen bonding between the carboxylic acid groups, the pyridine nitrogen, and the solvent.

Investigate Aggregation: Simulate how multiple molecules of this compound might interact with each other to form dimers or larger aggregates, stabilized by intermolecular hydrogen bonds.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, especially DFT, are powerful tools for elucidating the detailed pathways of chemical reactions. acs.org By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, and any intermediates.

Crucially, these calculations can locate and characterize the transition state—the highest energy point along the reaction coordinate that connects reactants to products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate. For a reaction involving this compound, such as an esterification or amidation at one of the carboxyl groups, DFT calculations could be used to:

Model the step-by-step mechanism of the reaction.

Calculate the activation energies for different possible pathways.

Determine whether the reaction is kinetically or thermodynamically controlled by comparing the energies of the transition states and the final products. acs.org

Prediction of Spectroscopic Properties Using Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can then be used to aid in the interpretation of experimental data. nih.gov

For this compound, the vibrational frequencies calculated using DFT (as discussed in section 8.1.1) can be used to generate a theoretical infrared (IR) and Raman spectrum. helsinki.fi By comparing the positions and intensities of the peaks in the simulated spectrum with an experimental one, researchers can confirm the structure of a synthesized compound and gain confidence in the vibrational assignments. nih.govresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. These calculations provide information about the electronic excited states of the molecule and can help explain its photophysical properties.

Computational Design of Novel Derivatives and Materials Based on this compound

The computational design of novel derivatives and materials originating from this compound is a strategic approach to developing new functional molecules and materials with tailored properties. By employing theoretical and computational chemistry methods, researchers can predict the characteristics of yet-to-be-synthesized compounds, thereby guiding experimental efforts toward the most promising candidates. This in-silico approach accelerates the discovery process for applications ranging from medicinal chemistry to materials science.